An In-depth Technical Guide to the Chemical Properties of 6-Bromohex-2-yne
An In-depth Technical Guide to the Chemical Properties of 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohex-2-yne is a bifunctional organic molecule featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and drug development. Its utility is underscored by its potential role in the synthesis of novel heterocyclic compounds, including those with inhibitory activity against the NLRP3 inflammasome, a key target in inflammatory disease research. This guide provides a comprehensive overview of the known chemical properties, spectroscopic data, and potential applications of 6-bromohex-2-yne.
Core Chemical Properties
A summary of the fundamental chemical properties of 6-bromohex-2-yne is presented below. It is important to note that while computational data is readily available, experimental values for several physical properties are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[1][2] |
| Molecular Weight | 161.04 g/mol | PubChem[1][2] |
| IUPAC Name | 6-bromohex-2-yne | PubChem[1][2] |
| CAS Number | 55402-12-5 | PubChem[1][2] |
| Canonical SMILES | CC#CCCCBr | PubChem[1][2] |
| Calculated XLogP3 | 2.4 | PubChem[1][2] |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Expected to be soluble in common organic solvents. |
Spectroscopic Data
Detailed experimental spectra for 6-bromohex-2-yne are available in public databases. The following is a summary and interpretation of the expected spectroscopic signatures based on its structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not provided in the immediate search results, the expected chemical shifts can be predicted based on the molecular structure.
¹H NMR:
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Methyl Group (CH₃): A triplet around 1.8 ppm, coupled to the adjacent methylene group.
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Methylene Group adjacent to Alkyne (-C≡C-CH₂-): A quartet around 2.3 ppm, coupled to both the methyl and the other methylene group.
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Methylene Group adjacent to Bromine (-CH₂-Br): A triplet around 3.5 ppm, deshielded by the electronegative bromine atom.
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Methylene Group (-CH₂-CH₂Br): A multiplet around 2.1 ppm.
¹³C NMR:
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Alkynyl Carbons (-C≡C-): Two distinct signals are expected in the range of 70-90 ppm.
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Carbon bearing Bromine (-CH₂Br): A signal around 32 ppm.
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Other Methylene Carbons: Signals in the aliphatic region (20-40 ppm).
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Methyl Carbon (CH₃): A signal around 4 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 6-bromohex-2-yne would be characterized by the following key absorption bands:
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C-H stretch (alkyne): A weak, sharp band is typically not present as this is an internal alkyne.
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C≡C stretch (alkyne): A weak to medium, sharp band around 2200-2260 cm⁻¹. The intensity is reduced due to the non-terminal position of the alkyne.
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C-H stretch (alkane): Multiple bands in the region of 2850-3000 cm⁻¹.
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C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 6-bromohex-2-yne would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
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Loss of Bromine: A significant fragment corresponding to the loss of the bromine radical ([M-Br]⁺).
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom.
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Propargylic cleavage: Cleavage of the C-C bond adjacent to the alkyne.
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McLafferty Rearrangement: Not expected due to the lack of a suitable gamma-hydrogen and a carbonyl group.
Reactivity and Synthetic Applications
The dual functionality of 6-bromohex-2-yne makes it a versatile reagent in organic synthesis.
Nucleophilic Substitution
The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2). A general workflow for such a reaction is depicted below.
Caption: Generalized workflow for an Sₙ2 reaction of 6-bromohex-2-yne.
Experimental Protocol: General Procedure for Nucleophilic Substitution
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Dissolution: Dissolve 6-bromohex-2-yne in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Nucleophile: Add the desired nucleophile to the solution. The nucleophile can be, for example, an azide, cyanide, or a deprotonated amine or thiol. The reaction may be run at room temperature or require heating depending on the reactivity of the nucleophile.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction with water or an appropriate aqueous solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Alkyne Chemistry
The internal alkyne can participate in various reactions, including metal-catalyzed cross-coupling reactions. For instance, while not a terminal alkyne, it can potentially be used in reactions like the Sonogashira coupling, although this typically requires a terminal alkyne. More relevant would be its use in cycloaddition reactions or after conversion to other functional groups.
Biological Relevance: Inhibition of the NLRP3 Inflammasome
Recent patent literature suggests that 6,6-bicyclic heterocycles, which can be synthesized from precursors like 6-bromohex-2-yne, are useful as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[1][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
The canonical activation of the NLRP3 inflammasome is a two-step process:
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Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β expression.[4][5]
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Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[4][5]
Caption: The canonical NLRP3 inflammasome activation pathway.
While the precise mechanism is not detailed, it is plausible that bicyclic heterocycles derived from 6-bromohex-2-yne could interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby reducing the production of inflammatory cytokines.
Safety and Handling
6-Bromohex-2-yne is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-Bromohex-2-yne is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactivity allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The emerging link to the inhibition of the NLRP3 inflammasome highlights its relevance for drug discovery programs targeting inflammatory diseases. Further research into the experimental properties and reaction protocols of 6-bromohex-2-yne will undoubtedly expand its utility for the scientific community.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. 6-Bromohex-2-yne | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
